[(3,4-Dimethoxyphenyl)methyl](ethyl)(prop-2-yn-1-yl)amine
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Description
(3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is an organic compound and can be considered as an analogue of the major human neurotransmitter dopamine . The 3- and 4-position hydroxy groups of dopamine have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine was carried out by A. Pictet and M. Finkelstein from vanillin . The synthesis process involved a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis
The molecular formula of (3,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is C10H15NO2 . The structure of the compound includes a phenethylamine backbone where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .Mechanism of Action
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-ethylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-9-15(6-2)11-12-7-8-13(16-3)14(10-12)17-4/h1,7-8,10H,6,9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCBOVGOSSRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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